molecular formula C16H24N4 B15059572 4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline

4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline

Cat. No.: B15059572
M. Wt: 272.39 g/mol
InChI Key: PEZNPOWFEOJVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline is an organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function . The neopentyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to specific molecular targets compared to its analogs .

Properties

Molecular Formula

C16H24N4

Molecular Weight

272.39 g/mol

IUPAC Name

N-[2-[5-(2,2-dimethylpropyl)-1H-1,2,4-triazol-3-yl]ethyl]-4-methylaniline

InChI

InChI=1S/C16H24N4/c1-12-5-7-13(8-6-12)17-10-9-14-18-15(20-19-14)11-16(2,3)4/h5-8,17H,9-11H2,1-4H3,(H,18,19,20)

InChI Key

PEZNPOWFEOJVGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCCC2=NNC(=N2)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.